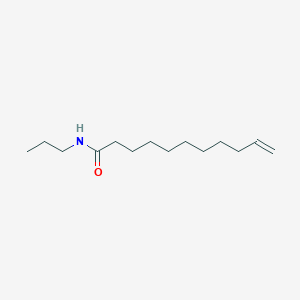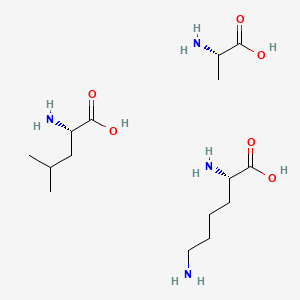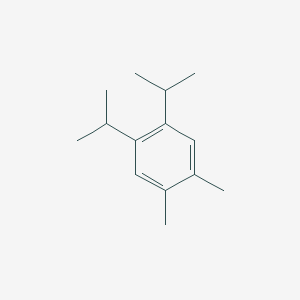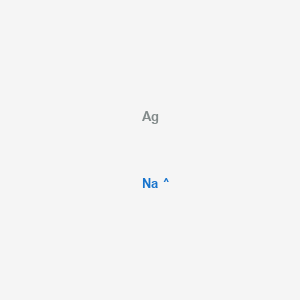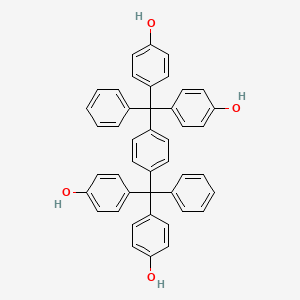
1,4-Bis(alpha,alpha-bis(4-hydroxyphenyl)benzyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(alpha,alpha-bis(4-hydroxyphenyl)benzyl)benzene is a chemical compound with the molecular formula C44H34O4 and a molecular weight of 626.7384 g/mol . It is characterized by the presence of multiple phenolic groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(alpha,alpha-bis(4-hydroxyphenyl)benzyl)benzene typically involves the reaction of benzyl chloride derivatives with phenolic compounds under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity. Common solvents used include dichloromethane and toluene .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(alpha,alpha-bis(4-hydroxyphenyl)benzyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted phenolic derivatives .
Scientific Research Applications
1,4-Bis(alpha,alpha-bis(4-hydroxyphenyl)benzyl)benzene has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1,4-Bis(alpha,alpha-bis(4-hydroxyphenyl)benzyl)benzene involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, which is of interest in drug development.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(alpha,alpha-dimethylbenzyl)diphenylamine
- 1,4-Bis[alpha-(4-chlorophenyl)benzyl]piperazine dihydrochloride
Comparison
1,4-Bis(alpha,alpha-bis(4-hydroxyphenyl)benzyl)benzene is unique due to its multiple phenolic groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
38050-97-4 |
|---|---|
Molecular Formula |
C44H34O4 |
Molecular Weight |
626.7 g/mol |
IUPAC Name |
4-[[4-[bis(4-hydroxyphenyl)-phenylmethyl]phenyl]-(4-hydroxyphenyl)-phenylmethyl]phenol |
InChI |
InChI=1S/C44H34O4/c45-39-23-15-35(16-24-39)43(31-7-3-1-4-8-31,36-17-25-40(46)26-18-36)33-11-13-34(14-12-33)44(32-9-5-2-6-10-32,37-19-27-41(47)28-20-37)38-21-29-42(48)30-22-38/h1-30,45-48H |
InChI Key |
UVHRMZIIPPMNSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O)(C6=CC=C(C=C6)O)C7=CC=C(C=C7)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14658783.png)
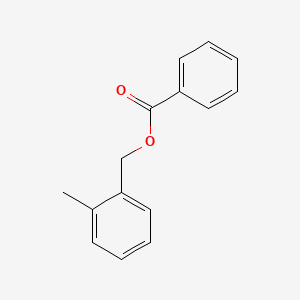
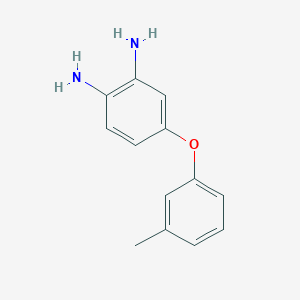
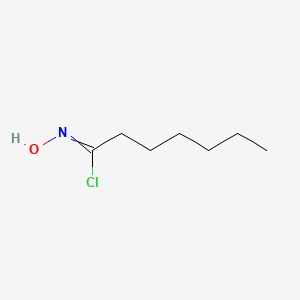

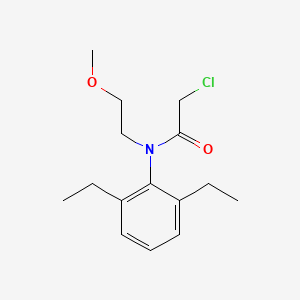
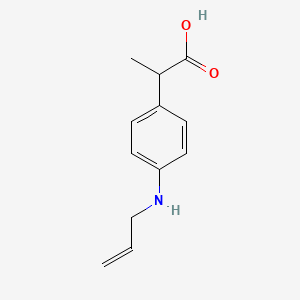
![Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14658830.png)
